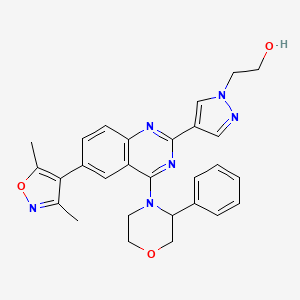
CN427
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CN427 is a complex organic compound that features multiple heterocyclic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CN427 involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the formation of the quinazoline core, followed by the introduction of the pyrazole and oxazole rings. The final step involves the attachment of the ethanol group. Each step requires careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be more efficient than traditional batch reactors.
Análisis De Reacciones Químicas
Types of Reactions
CN427 can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The quinazoline and pyrazole rings can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield an aldehyde or carboxylic acid, while reduction of the heterocyclic rings could yield partially or fully saturated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving heterocyclic compounds.
Medicine: Potential therapeutic applications due to its complex structure and potential biological activity.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of CN427 would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through binding interactions involving its heterocyclic rings. These interactions could modulate the activity of the target, leading to a biological effect.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole-containing compounds: Known for their broad range of biological activities.
Thiadiazole derivatives: Evaluated for their antimicrobial activity.
Other quinazoline derivatives: Often studied for their potential therapeutic applications.
Uniqueness
What sets CN427 apart is its unique combination of multiple heterocyclic rings, which can confer a range of chemical and biological properties not found in simpler compounds.
Propiedades
Fórmula molecular |
C28H28N6O3 |
|---|---|
Peso molecular |
496.57 |
Nombre IUPAC |
2-[4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-4-(3-phenylmorpholin-4-yl)quinazolin-2-yl]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C28H28N6O3/c1-18-26(19(2)37-32-18)21-8-9-24-23(14-21)28(31-27(30-24)22-15-29-33(16-22)10-12-35)34-11-13-36-17-25(34)20-6-4-3-5-7-20/h3-9,14-16,25,35H,10-13,17H2,1-2H3 |
Clave InChI |
XGGMHAKFCUIDSF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N=C(N=C3N4CCOCC4C5=CC=CC=C5)C6=CN(N=C6)CCO |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CN-427; CN 427; CN427 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















